molecular formula C22H14N2O5 B1683721 UK-1 CAS No. 151271-53-3

UK-1

Cat. No.: B1683721
CAS No.: 151271-53-3
M. Wt: 386.4 g/mol
InChI Key: NGKIDJMAXLRJRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK 1 involves the fermentation of Streptomyces sp. 517-02. The fermentation process is followed by extraction and purification steps to isolate the compound. Specific details about the synthetic routes and reaction conditions are proprietary and often vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of UK 1 typically involves large-scale fermentation processes. The bacterium Streptomyces sp. 517-02 is cultured under controlled conditions to maximize the yield of UK 1. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

UK 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of analogs with modified functional groups .

Scientific Research Applications

UK 1 has a wide range of scientific research applications, including:

Mechanism of Action

UK 1 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

UK 1 is unique in its dual activity as both an anticancer and antiviral agent. Similar compounds include:

UK 1 stands out due to its broad spectrum of activity and its potential for use in combination therapies to enhance treatment efficacy.

Biological Activity

UK-1 is a compound of increasing interest in the field of pharmacology and medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin , a subclass of coumarins known for their various therapeutic properties. These compounds have been studied for their potential applications in treating conditions such as inflammation, infections, and even cancer.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits both antibacterial and antifungal properties. The compound has been tested against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting growth.

PathogenActivity LevelReference
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansHigh

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. Studies have indicated that this compound can significantly reduce inflammation markers in vitro. For instance, its effectiveness was measured using the MTT assay to assess cell viability under inflammatory conditions.

Case Study: In vitro Analysis

  • Cell Line Used : Human neuroblastoma cells (SH-SY5Y)
  • Assay : MTT assay
  • Concentration Tested : 0.1 µM to 10 µM
  • Results : Significant reduction in oxidative stress-induced cell damage was observed at concentrations above 1 µM .

The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Enzyme Inhibition

Research has shown that this compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that specific structural features of this compound enhance its binding affinity to target proteins involved in disease processes.

Key Findings from Docking Studies :

  • Binding Affinity : Higher than standard inhibitors used in treatment.
  • Target Proteins : AChE and other enzymes implicated in inflammation and microbial resistance .

Properties

IUPAC Name

methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKIDJMAXLRJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151271-53-3
Record name UK 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.